(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride
Overview
Description
(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C12H13ClN2 It is a hydrochloride salt of (4-(Pyridin-2-yl)phenyl)methanamine, which features a pyridine ring attached to a phenylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and 4-bromobenzylamine.
Suzuki Coupling Reaction: The 2-bromopyridine undergoes a Suzuki coupling reaction with 4-bromobenzylamine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms (4-(Pyridin-2-yl)phenyl)methanamine.
Hydrochloride Formation: The free base (4-(Pyridin-2-yl)phenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (4-(Pyridin-3-yl)phenyl)methanamine hydrochloride
- (4-(Pyridin-4-yl)phenyl)methanamine hydrochloride
- (4-(Pyridin-2-yl)phenyl)ethanamine hydrochloride
Comparison:
- Structural Differences: The position of the pyridine ring or the length of the carbon chain can vary among similar compounds.
- Unique Properties: (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride is unique due to its specific binding affinity and reactivity, which can influence its effectiveness in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
(4-pyridin-2-ylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h1-8H,9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJJNYGBSSBMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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